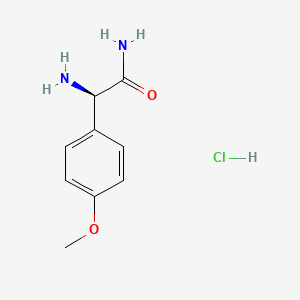

(R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride

Description

(R)-2-Amino-2-(4-methoxyphenyl)acetamide hydrochloride is a chiral small-molecule compound characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para position, an acetamide functional group, and a hydrochloride salt. The molecular formula is C₉H₁₃ClN₂O₂, with a molecular weight of 228.67 g/mol (CAS 221697-17-2, referenced in ). This compound is structurally related to phenylglycine derivatives, which are often employed in pharmaceutical synthesis due to their role as intermediates in β-lactam antibiotics and enzyme inhibitors .

Properties

IUPAC Name |

(2R)-2-amino-2-(4-methoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H2,11,12);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZNMRLLOHWXFK-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.

Formation of the Intermediate: The aldehyde is then subjected to a reductive amination reaction with an appropriate amine, such as ®-2-amino-2-phenylethanol, in the presence of a reducing agent like sodium cyanoborohydride.

Acetamide Formation: The resulting intermediate is then acetylated using acetic anhydride to form the acetamide derivative.

Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Conversion to ®-2-amino-2-(4-methoxyphenyl)ethylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Urinary Disorders

One of the primary applications of (R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is in the treatment of urinary disorders, particularly benign prostatic hyperplasia (BPH). The compound acts as a selective antagonist of the alpha-1 adrenergic receptors, which helps in alleviating urinary retention without significantly affecting blood pressure. This selectivity is crucial as it reduces side effects commonly associated with non-selective alpha blockers, such as hypotension .

1.2 Neuropsychiatric Disorders

Research indicates that compounds similar to this compound may have therapeutic potential in treating neuropsychiatric conditions. These include schizophrenia, depression, and anxiety disorders. The modulation of serotonergic receptor activity has been linked to beneficial effects in these diseases, suggesting that this compound could be explored further for these indications .

Antioxidant and Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit antioxidant properties and anticancer activity. For instance, compounds synthesized with similar structural motifs have shown significant cytotoxic effects against human glioblastoma and breast cancer cell lines. The antioxidant activity was assessed using the DPPH radical scavenging method, revealing that these compounds could potentially serve as therapeutic agents in cancer treatment .

Synthesis and Derivatives

The synthesis of this compound involves several steps that enhance its pharmacological properties. The compound can be derived from methylbenzylketone through reductive amination processes, yielding high purity and yield rates. The synthesis methods are critical for developing pharmaceutical formulations that maintain efficacy while minimizing side effects .

Case Studies

Case Study 1: Efficacy in BPH Treatment

A clinical study investigated the effectiveness of tamsulosin (which includes this compound) in patients with BPH. Results indicated significant improvement in urinary flow rates and reduced symptoms associated with urinary retention compared to placebo groups, showcasing its clinical relevance .

Case Study 2: Anticancer Properties

In vitro studies on glioblastoma cells treated with derivatives of this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to induced apoptosis and cell cycle arrest, suggesting potential for further development into anticancer therapies .

Data Summary Table

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Urinary Disorders | Treatment of BPH | Alpha-1 adrenergic receptor antagonist |

| Neuropsychiatric Disorders | Schizophrenia, depression | Modulation of serotonergic receptors |

| Antioxidant Activity | Cancer treatment | DPPH radical scavenging |

| Anticancer Activity | Glioblastoma, breast cancer | Induction of apoptosis |

Mechanism of Action

The mechanism of action of ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino and acetamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Chlorophenyl Analogs

- D-4-Chlorophenylglycine Hydrochloride (CAS 59410-89-8): Features a chlorine atom at the para position instead of methoxy. Chlorine’s electron-withdrawing nature reduces solubility in polar solvents compared to the methoxy derivative. This compound is widely used as a building block in peptide synthesis .

- Methyl (R)-2-amino-2-(4-chlorophenyl)acetate Hydrochloride: An ester analog with a methyl ester group. Esters generally exhibit lower hydrolytic stability than amides, impacting bioavailability in drug formulations .

Fluorophenyl Analogs

- (R)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride (CAS 916211-79-5): Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The ester group, however, limits its utility in prolonged biological applications compared to amides .

- (R)-Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride (CAS 2060610-78-6): The hydroxyl group introduces hydrogen-bonding capability, improving crystallinity. Its molecular weight (235.64 g/mol) is marginally higher than the methoxy analog .

Functional Group Variations

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : A dichlorophenyl acetamide with a pyrazolyl substituent. The bulky pyrazolyl group increases steric hindrance, reducing rotational freedom and altering crystal packing (as observed in X-ray studies) .

- 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide Hydrochloride (CAS 1185170-41-5): A complex derivative with a sulfonylpiperazine moiety. The extended structure enhances receptor-binding specificity but complicates synthesis and purification .

Stereochemical and Conformational Considerations

- (S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride: The S-enantiomer exhibits distinct pharmacokinetic profiles compared to the R-configuration, underscoring the importance of chirality in drug design .

Table 1: Comparative Analysis of this compound and Analogs

Key Research Findings

Solubility and Stability : Methoxy-substituted derivatives generally exhibit higher aqueous solubility than chloro or fluoro analogs due to the polarizable oxygen atom. However, ester analogs (e.g., methyl esters) are prone to hydrolysis, limiting their utility in oral formulations .

Crystallography : Hydrogen-bonding patterns (e.g., R₂²(10) dimers in dichlorophenyl derivatives) influence crystal packing and melting points, critical for formulation stability .

Biological Activity

(R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride, also known as a methoxyphenyl acetamide derivative, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antibacterial, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and its derivatives. One notable study assessed the compound's cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound showed significant cytotoxic effects, with IC50 values indicating higher potency against U-87 cells compared to MDA-MB-231 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U-87 | 15.3 |

| MDA-MB-231 | 22.7 |

2. Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Research indicates that it exhibits moderate to good antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were measured against several pathogens.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.5 |

| Escherichia coli | 12.3 |

| Bacillus subtilis | 6.7 |

| Pseudomonas aeruginosa | 10.1 |

3. Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH radical scavenging method. The compound demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases, thereby indicating its potential as an antioxidant agent.

Table 3: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 0.1 |

| This compound | 0.07 |

The mechanism underlying the biological activities of this compound appears to involve multiple pathways:

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through ROS generation and interference with tubulin polymerization .

- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits key metabolic pathways .

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to its antioxidant effects, protecting cells from oxidative damage .

5. Case Studies

A recent case study highlighted the effectiveness of this compound in a preclinical model of cancer, where it was administered alongside standard chemotherapy agents. The combination therapy showed enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioanhydrides derived from N-(4-methoxyphenyl)acetamide precursors (as in ) may serve as intermediates. Key steps include protecting the amino group (e.g., Boc protection) and introducing the methoxyphenyl moiety through coupling reactions. Purification often involves recrystallization or chromatography to isolate the enantiomerically pure (R)-form .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the methoxy group (δ ~3.8 ppm for OCH₃) and acetamide backbone.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve stereochemistry and hydrogen-bonding networks .

- HPLC-MS : Validates purity and molecular weight, particularly for detecting chiral impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across different cell lines?

- Methodological Answer :

- Cell Line Selection : Use standardized cell lines (e.g., HCT-116, MCF-7) with documented receptor profiles to minimize variability .

- Dose-Response Analysis : Perform MTT assays at multiple concentrations (e.g., 1–100 µM) to assess IC₅₀ values and confirm structure-activity relationships (SARs) .

- Structural Analog Comparison : Compare activity with hydroxyl-substituted analogs (e.g., (R)-2-amino-2-(4-hydroxyphenyl)acetamide) to evaluate the methoxy group’s role in potency .

Q. What strategies optimize synthetic yield and purity while minimizing racemization?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP) during asymmetric synthesis to enhance (R)-enantiomer yield .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions.

- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., N-(4-chlorophenyl) derivatives) and adjust reaction conditions (e.g., temperature, stoichiometry) .

Q. How does the methoxy group influence biological activity compared to hydroxyl or halogen substituents?

- Methodological Answer :

- SAR Studies : Replace the 4-methoxy group with hydroxyl ( ) or chloro ( ) moieties and compare binding affinity via molecular docking or surface plasmon resonance (SPR).

- Metabolic Stability : Assess the methoxy group’s resistance to cytochrome P450 oxidation compared to hydroxylated analogs using liver microsome assays .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate IC₅₀ and Hill slope.

- ANOVA with Post Hoc Tests : Compare activity across cell lines (e.g., HCT-116 vs. PC-3) to identify significant differences (p < 0.05) .

Q. How can crystallographic data resolve discrepancies in reported stereochemical configurations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.